Taxamairin B

Beschreibung

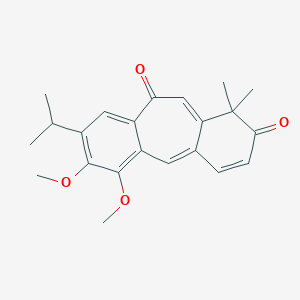

Structure

3D Structure

Eigenschaften

CAS-Nummer |

110300-77-1 |

|---|---|

Molekularformel |

C22H24O4 |

Molekulargewicht |

352.4 g/mol |

IUPAC-Name |

14,15-dimethoxy-7,7-dimethyl-13-propan-2-yltricyclo[9.4.0.03,8]pentadeca-1(15),2,4,8,11,13-hexaene-6,10-dione |

InChI |

InChI=1S/C22H24O4/c1-12(2)14-10-15-16(21(26-6)20(14)25-5)9-13-7-8-19(24)22(3,4)17(13)11-18(15)23/h7-12H,1-6H3 |

InChI-Schlüssel |

LDBQEVDAHSVWKL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=C(C(=C2C=C3C=CC(=O)C(C3=CC(=O)C2=C1)(C)C)OC)OC |

Andere CAS-Nummern |

110300-77-1 |

Synonyme |

taxamairin B taxamairin-B |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Taxamairin B: A Technical Guide to its Anti-Inflammatory Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxamairin B, a naturally occurring diterpenoid, has emerged as a potent anti-inflammatory agent with significant therapeutic potential. This technical guide provides an in-depth overview of the physicochemical properties of this compound, its mechanism of action targeting the PI3K/AKT/NF-κB signaling pathway, and detailed experimental protocols for its investigation. The information presented herein is intended to support further research and development of this compound as a novel anti-inflammatory therapeutic.

Physicochemical Properties

This compound is a complex organic molecule with the following key identifiers:

| Property | Value | Source |

| CAS Number | 110300-77-1 | --INVALID-LINK-- |

| Molecular Formula | C₂₂H₂₄O₄ | --INVALID-LINK-- |

| Molecular Weight | 352.4 g/mol | --INVALID-LINK-- |

Mechanism of Action: Inhibition of the PI3K/AKT/NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating the critical PI3K/AKT/NF-κB signaling cascade. This pathway is a central regulator of the inflammatory response, and its dysregulation is implicated in numerous inflammatory diseases.

In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the activation of Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the phosphorylation and activation of Phosphoinositide 3-kinase (PI3K). Activated PI3K then phosphorylates and activates Protein Kinase B (AKT). Subsequently, activated AKT phosphorylates the inhibitor of kappa B (IκBα), leading to its degradation. The degradation of IκBα releases Nuclear Factor-kappa B (NF-κB), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.

This compound has been shown to dose-dependently inhibit the phosphorylation of PI3K and AKT in LPS-stimulated macrophages.[1][2] This inhibition prevents the subsequent phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its nuclear translocation.[1] The net result is a significant reduction in the production of pro-inflammatory cytokines and mediators.

Signaling Pathway Diagram

Caption: this compound inhibits the PI3K/AKT/NF-κB signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the anti-inflammatory activity of this compound.

In Vitro Anti-inflammatory Activity in RAW264.7 Macrophages

Objective: To evaluate the effect of this compound on pro-inflammatory cytokine production and signaling in LPS-stimulated murine macrophages.

Cell Line: RAW264.7 (murine macrophage-like cell line)

Materials:

-

RAW264.7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)

-

Antibodies for Western blot: anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-IκBα, anti-IκBα, anti-NF-κB p65, and anti-GAPDH.

-

Antibodies for Immunofluorescence: anti-NF-κB p65, fluorescently labeled secondary antibody, DAPI.

Experimental Workflow:

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Taxamairin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxamairin B, a structurally intriguing icetexane diterpenoid isolated from Taxus mairei, has garnered significant interest for its potent anti-inflammatory properties. Unlike its well-studied taxoid relatives such as paclitaxel, the biosynthetic pathway of this compound remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding and a putative biosynthetic pathway for this compound, constructed based on established principles of diterpenoid biosynthesis. Central to this proposed pathway is the characteristic rearrangement of an abietane skeleton to form the icetexane core. This document details the hypothesized enzymatic steps, presents representative quantitative data from analogous pathways, and provides detailed experimental protocols for the key methodologies required to investigate and validate this proposed route. The guide is intended to serve as a foundational resource for researchers aiming to unravel the complete biosynthesis of this compound, which could pave the way for its biotechnological production and the development of novel anti-inflammatory therapeutics.

Introduction

The genus Taxus is a rich source of structurally diverse diterpenoids, many of which possess significant pharmacological activities. While the biosynthesis of the anticancer drug paclitaxel (Taxol) has been extensively studied, the metabolic pathways leading to other classes of taxoids, such as the icetexane diterpenoids, are less understood. This compound, a member of the icetexane family, is characterized by a unique[1][1][2]-tricyclic ring system. It is widely hypothesized that the icetexane skeleton is formed through a skeletal rearrangement of a more common abietane[1][1][1]-tricyclic precursor[3][4]. This guide outlines a putative biosynthetic pathway for this compound, starting from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP).

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Abietane Skeleton: Cyclization of GGPP to form a key abietane intermediate.

-

Skeletal Rearrangement: Conversion of the abietane skeleton to the icetexane core.

-

Post-rearrangement Modifications: A series of oxidative reactions to yield this compound.

Stage 1: Formation of the Abietane Skeleton from GGPP

The biosynthesis is initiated from GGPP, a common precursor for all diterpenoids. The formation of the abietane skeleton is catalyzed by a pair of diterpene synthases (diTPSs): a class II diTPS and a class I diTPS.

-

Step 1: Protonation-initiated Cyclization (Class II diTPS): GGPP is first converted to a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP), by a (+)-copalyl diphosphate synthase (CPS). This enzyme belongs to the class II diTPS family and utilizes a protonation-initiated cyclization mechanism.

-

Step 2: Secondary Cyclization and Rearrangement (Class I diTPS): The (+)-CPP intermediate is then utilized by a class I diTPS, likely an abietadiene synthase. This enzyme catalyzes the ionization of the diphosphate group, followed by a second cyclization and a series of rearrangements to form the tricyclic abietadiene olefin.

Stage 2: The Key Abietane to Icetexane Skeletal Rearrangement

This is the pivotal, albeit hypothetical, stage in the biosynthesis of this compound. It is proposed that an abietane-type carbocation undergoes a Wagner-Meerwein rearrangement to expand one of the six-membered rings to a seven-membered ring, thus forming the icetexane core[4].

-

Step 3: Putative Oxidation and Carbocation Formation: It is hypothesized that a cytochrome P450 monooxygenase (CYP450) hydroxylates the abietadiene intermediate at a key position, likely C-20. Subsequent dehydration could lead to the formation of a primary carbocation.

-

Step 4: Wagner-Meerwein Rearrangement: This unstable carbocation is then proposed to undergo a rapid rearrangement, involving the migration of the C9-C10 bond to C20, resulting in the expansion of the B-ring and the formation of the stable icetexane carbocation. Trapping of this carbocation by water would yield a hydroxylated icetexane intermediate.

Stage 3: Post-rearrangement Oxidative Modifications

Following the formation of the core icetexane skeleton, a series of oxidative modifications, likely catalyzed by specific CYP450s and potentially other oxidoreductases, are required to install the functional groups present in this compound.

-

Step 5 & 6: Sequential Oxidations: A cascade of regio- and stereospecific hydroxylations and further oxidations at various positions on the icetexane core would lead to the final structure of this compound. The exact sequence of these events is currently unknown and requires experimental validation.

Quantitative Data from Analogous Diterpenoid Biosynthetic Pathways

As the enzymes for this compound biosynthesis have not been characterized, the following table presents representative kinetic data for diterpene synthases and cytochrome P450s from other well-studied plant diterpenoid pathways. This data serves as a benchmark for what might be expected for the enzymes in the proposed this compound pathway.

| Enzyme Class | Enzyme Name | Substrate | Km (µM) | kcat (s-1) | Reference |

| Class II diTPS | Abies grandis (+)-CPS | GGPP | 0.8 ± 0.2 | 0.015 ± 0.001 | [5] |

| Class I diTPS | Salvia miltiorrhiza miltiradiene synthase | (+)-CPP | 1.2 ± 0.3 | 0.032 ± 0.002 | [6] |

| CYP450 | Taxus cuspidata taxadiene 5α-hydroxylase | Taxadiene | ~5 | Not reported | [3] |

| CYP450 | Tripterygium wilfordii CYP76AH15 | Miltiradiene | 1.8 ± 0.4 | 0.12 ± 0.01 | [7] |

Table 1: Representative kinetic parameters of enzymes analogous to those in the proposed this compound biosynthetic pathway.

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted approach. The following workflow and protocols describe the key steps from gene discovery to enzyme characterization.

Protocol 1: Heterologous Expression of Candidate Cytochrome P450s

This protocol describes the expression of a candidate plant CYP450 in Saccharomyces cerevisiae (yeast), a commonly used eukaryotic host for expressing membrane-bound enzymes.

1. Gene Synthesis and Cloning:

- Codon-optimize the candidate CYP450 gene sequence for expression in S. cerevisiae.

- Synthesize the gene and clone it into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

- Co-transform the expression vector along with a vector containing a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana) into a suitable yeast strain (e.g., WAT11).

2. Yeast Culture and Protein Expression:

- Grow the transformed yeast cells in a selective synthetic defined medium lacking the appropriate auxotrophic markers and containing glucose at 30°C with shaking.

- When the culture reaches an OD600 of 0.6-0.8, pellet the cells and resuspend them in an induction medium containing galactose instead of glucose to induce protein expression.

- Incubate the culture for a further 24-48 hours at a lower temperature (e.g., 20-25°C) to enhance protein folding and stability.

3. Microsome Preparation:

- Harvest the yeast cells by centrifugation.

- Wash the cell pellet with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 100 mM KCl).

- Resuspend the cells in the same buffer containing protease inhibitors and lyse the cells using glass beads and vigorous vortexing or a cell disruptor.

- Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.

- Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the expressed CYP450.

- Resuspend the microsomal pellet in a storage buffer (e.g., TEG buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.

Protocol 2: In Vitro Enzyme Assay for a Diterpene Synthase

This protocol outlines a typical assay to determine the activity of a heterologously expressed diTPS using GC-MS for product detection.

1. Reaction Setup:

- In a glass vial, prepare a reaction mixture containing:

- Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 7.5 mM MgCl2, 5% glycerol, 5 mM DTT).

- Substrate (e.g., 10-50 µM GGPP).

- Purified recombinant diTPS enzyme (1-5 µg).

- Initiate the reaction by adding the enzyme.

2. Reaction Incubation and Termination:

- Incubate the reaction mixture at 30°C for 1-2 hours.

- Terminate the reaction by adding a stop solution (e.g., 5 M NaCl) and vortexing.

3. Product Extraction:

- Add an equal volume of an organic solvent (e.g., hexane or ethyl acetate).

- Vortex vigorously to extract the diterpene products.

- Centrifuge to separate the phases and carefully transfer the organic layer to a new vial.

4. Product Analysis by GC-MS:

- Concentrate the organic extract under a stream of nitrogen if necessary.

- Analyze the sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).

- Use an appropriate GC column (e.g., DB-5) and temperature program to separate the diterpene products.

- Identify the products by comparing their mass spectra and retention times to authentic standards or published data.

Protocol 3: Determination of Steady-State Kinetic Parameters

This protocol describes how to determine the Michaelis-Menten constants (Km and kcat) for a diTPS.

1. Initial Rate Measurements:

- Perform a series of enzyme assays as described in Protocol 2, varying the concentration of the substrate (GGPP) over a range that brackets the expected Km (e.g., 0.5 to 10 times the Km).

- Ensure that the reaction time and enzyme concentration are in a range where the product formation is linear (initial velocity conditions). This should be determined in preliminary experiments.

- Include a known amount of an internal standard (e.g., a C25 alkane) in the extraction solvent for accurate quantification.

2. Quantification of Product Formation:

- Generate a standard curve for the product of interest using an authentic standard.

- Quantify the amount of product formed in each reaction using the standard curve and the internal standard for normalization.

3. Data Analysis:

- Calculate the initial velocity (v) for each substrate concentration ([S]).

- Plot the initial velocity (v) against the substrate concentration ([S]).

- Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine the Vmax and Km values.

- Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration in the assay.

Conclusion

The biosynthesis of this compound represents a fascinating and unexplored area of plant natural product chemistry. The putative pathway presented in this guide, centered on the rearrangement of an abietane precursor, provides a solid framework for future research. The detailed experimental protocols and representative data offer practical guidance for scientists aiming to identify and characterize the elusive enzymes responsible for the formation of this potent anti-inflammatory compound. Successful elucidation of this pathway will not only deepen our understanding of diterpenoid biosynthesis but also open up possibilities for the sustainable production of this compound and its analogs through metabolic engineering and synthetic biology approaches, ultimately benefiting the fields of medicine and drug development.

References

- 1. Structure, biosynthetic relationships and chemical synthesis of the icetexane diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Engineering Plant Cytochrome P450s for Enhanced Synthesis of Natural Products: Past Achievements and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Developments with Icetexane Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20130224809A1 - Diterpene Synthases And Method For Producing Diterpenoids - Google Patents [patents.google.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Identification and functional characterization of diterpene synthases for triptolide biosynthesis from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Taxamairin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Taxamairin B, a potent anti-inflammatory diterpenoid. The information presented herein is intended to support research and development efforts by providing detailed spectral characterization, experimental methodologies, and an illustration of its known mechanism of action.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

¹H NMR Data

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 5 | 7.00 | d | 8.4 |

| 6 | 6.88 | d | 8.4 |

| 9 | 3.42 | s | |

| 11 | 3.25 | s | |

| 12 | 7.15 | s | |

| 16 | 1.25 | d | 6.8 |

| 17 | 1.25 | d | 6.8 |

| 18 | 1.45 | s | |

| 19 | 1.45 | s | |

| 20 | 3.86 | s | |

| OMe | 3.88 | s | |

| OMe | 3.91 | s |

¹³C NMR Data

| Position | Chemical Shift (δ) ppm |

| 1 | 134.5 |

| 2 | 128.9 |

| 3 | 148.8 |

| 4 | 148.6 |

| 5 | 111.4 |

| 6 | 110.9 |

| 7 | 40.2 |

| 8 | 138.1 |

| 9 | 52.8 |

| 10 | 198.2 |

| 11 | 51.2 |

| 12 | 124.9 |

| 13 | 135.2 |

| 14 | 129.5 |

| 15 | 142.1 |

| 16 | 23.9 |

| 17 | 23.9 |

| 18 | 28.5 |

| 19 | 28.5 |

| 20 | 60.8 |

| OMe | 56.1 |

| OMe | 56.0 |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| 2962 | C-H stretch |

| 1678 | C=O stretch (conjugated ketone) |

| 1598 | C=C stretch (aromatic) |

| 1463 | C-H bend |

| 1265 | C-O stretch |

Mass Spectrometry (MS) Data

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |

| HRMS | ESI | 353.1747 [M+H]⁺ | C₂₂H₂₅O₄ |

Experimental Protocols

The following protocols are based on standard methodologies for the spectroscopic analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier-transform infrared (FT-IR) spectrometer. The spectrum was recorded from a thin film of the sample on a sodium chloride plate.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) were obtained on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Signaling Pathway

This compound has been identified as a potent anti-inflammatory agent.[1] Its mechanism of action involves the downregulation of the PI3K/AKT signaling pathway, which subsequently leads to the inhibition of the nuclear translocation of NF-κB, a key regulator of inflammatory responses.

Caption: PI3K/AKT/NF-κB pathway inhibition by this compound.

References

The Icetexane Diterpenoid Taxamairin B: A Comprehensive Technical Guide to its Natural Analogs and Synthetic Derivatives as Anti-Inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxamairin B, a naturally occurring icetexane diterpenoid, has emerged as a promising scaffold for the development of novel anti-inflammatory therapeutics. Its potent inhibitory effects on pro-inflammatory cytokines and mediators, primarily through the modulation of the PI3K/AKT/NF-κB signaling pathway, have spurred significant interest in its natural analogs and synthetic derivatives. This technical guide provides an in-depth overview of the current knowledge on this compound analogs, detailing their chemical structures, biological activities, and structure-activity relationships. Furthermore, it outlines key experimental protocols for the evaluation of these compounds and presents signaling pathway and experimental workflow diagrams to facilitate further research and development in this area.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis, and neurodegenerative disorders. The limitations of current anti-inflammatory therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, necessitate the discovery of novel therapeutic agents with improved efficacy and safety profiles. Natural products have historically been a rich source of new drug leads, and the icetexane diterpenoids, a class of compounds characterized by a unique 6-7-6 fused ring system, have demonstrated a wide range of biological activities.

This compound, first isolated from Taxus mairei, has been identified as a potent anti-inflammatory agent. It effectively suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophages.[1] Mechanistic studies have revealed that this compound exerts its effects by down-regulating the PI3K/AKT signaling pathway and subsequently inhibiting the nuclear translocation of the transcription factor NF-κB, a key regulator of the inflammatory response.[2] This well-defined mechanism of action makes this compound an attractive starting point for the development of new anti-inflammatory drugs. This guide will explore the known natural analogs and synthetic derivatives of this compound, providing a comprehensive resource for researchers in the field.

Natural Analogs of this compound

Several natural analogs of this compound have been isolated, primarily from plants of the Taxus and Salvia genera. These compounds share the core icetexane skeleton but differ in their oxygenation and substitution patterns.

Taxamairin A

Taxamairin A is a closely related natural analog of this compound. While research on its biological activity is less extensive than that of this compound, it has also been investigated for its anti-inflammatory potential and served as a lead compound for the synthesis of derivatives.[3]

Other Icetexane Diterpenoids

Other icetexane diterpenoids, while not direct analogs of this compound, provide valuable insights into the structure-activity relationships within this class of molecules. For instance, isoicetexone has been shown to inhibit polymorphonuclear (PMN) cell migration, a key process in inflammation.[2]

Table 1: Natural Analogs of this compound and Related Icetexane Diterpenoids

| Compound Name | Source | Key Structural Features | Reported Biological Activity | Reference |

| This compound | Taxus mairei | Icetexane core | Potent anti-inflammatory; inhibits TNF-α, IL-1β, IL-6, NO, ROS | [1] |

| Taxamairin A | Taxus mairei | Icetexane core | Anti-inflammatory | [3] |

| Isoicetexone | Salvia uliginosa | Icetexane core | Inhibition of PMN migration (IC50 = 0.29 µM) | [2] |

Synthetic Derivatives of this compound

The promising anti-inflammatory profile of this compound has prompted the synthesis of various derivatives to explore structure-activity relationships (SAR) and optimize its therapeutic potential. A key patent has disclosed a series of analogs with modifications at the C3, C7, C11, and C12 positions.[4]

Table 2: Synthetic Derivatives of this compound with Modifications at C3, C7, C11, and C12

| Compound ID (from WO2023221981A1) | Modification Position(s) | Nature of Modification | Reported Biological Activity |

| 3-8 | C11 | Various substitutions | Anti-inflammatory |

| 9-11 | C3, C7, C11, C12 | Various substitutions | Anti-inflammatory |

| 12-15 | C3 | Various substitutions | Anti-inflammatory |

Note: Specific quantitative biological activity data (e.g., IC50 values) for these derivatives are not publicly available at the time of this writing. The patent primarily describes their potential as anti-inflammatory agents.[4]

Structure-Activity Relationships (SAR)

Based on the available data for natural and synthetic analogs, some preliminary structure-activity relationships can be inferred. The icetexane core appears to be essential for the anti-inflammatory activity. Modifications at various positions on this scaffold can modulate the potency and selectivity of the compounds. The development of a comprehensive SAR will require the synthesis and biological evaluation of a larger library of derivatives with systematic structural variations.

Signaling Pathway

This compound exerts its anti-inflammatory effects through the inhibition of the PI3K/AKT/NF-κB signaling pathway. In LPS-stimulated macrophages, LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that activates PI3K. Activated PI3K phosphorylates and activates AKT, which in turn leads to the phosphorylation and degradation of IκBα. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to down-regulate the PI3K-AKT pathway, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.[2]

Caption: PI3K/AKT/NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory activity of this compound and its derivatives.

Cell Culture

The murine macrophage cell line RAW264.7 is a standard model for in vitro inflammation studies. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

To determine the non-toxic concentrations of the test compounds, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Treat the cells with various concentrations of the test compounds for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Test)

-

Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.

-

Pre-treat the cells with test compounds for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Pro-inflammatory Cytokine Measurement (ELISA)

-

Seed RAW264.7 cells and treat with test compounds and LPS as described for the NO production assay.

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound analogs.

Logical Relationships in SAR Studies

The exploration of structure-activity relationships for this compound derivatives follows a logical progression of synthesis and biological evaluation.

Caption: Logical workflow for structure-activity relationship studies of this compound derivatives.

Conclusion

This compound represents a valuable natural product lead for the development of novel anti-inflammatory agents. Its well-characterized mechanism of action, involving the inhibition of the PI3K/AKT/NF-κB pathway, provides a solid foundation for rational drug design. The exploration of its natural analogs and the synthesis of new derivatives are crucial steps towards identifying compounds with enhanced potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this technical guide are intended to serve as a comprehensive resource for researchers dedicated to advancing the therapeutic potential of the this compound scaffold. Further investigation into the structure-activity relationships of a broader range of derivatives is warranted to unlock the full therapeutic promise of this fascinating class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PolyU Electronic Theses: Elucidation of the anti-inflammatory activity and molecular mechanisms of the novel compound this compound for development as an inflammatory bowel disease therapeutic agent [theses.lib.polyu.edu.hk]

- 4. WO2023221981A1 - Taxamairin analogs and methods of use thereof - Google Patents [patents.google.com]

Taxamairin B: A Non-Taxane Diterpenoid with Potent Anti-inflammatory Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Taxamairin B is a naturally occurring, non-taxane diterpenoid belonging to the icetexane class, first isolated from the bark of Taxus mairei.[1] Unlike the well-known taxane diterpenoids such as Paclitaxel (Taxol), this compound does not exhibit significant cytotoxic activity but has emerged as a potent anti-inflammatory agent.[1][2] Its unique[2][3][3]-fused tricyclic core structure distinguishes it from other diterpenoids and is central to its biological activity.[2][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.

Chemical and Physical Properties

This compound is a highly unsaturated icetexane diterpenoid.[1] Its core structure is a[2][3][3]-fused tricyclic system.[4][5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₄O₄ | [3][6] |

| Molecular Weight | 352.40 g/mol | [6] |

| IUPAC Name | 14,15-dimethoxy-7,7-dimethyl-13-propan-2-yltricyclo[9.4.0.0³,⁸]pentadeca-1(15),2,4,8,11,13-hexaene-6,10-dione | [3][6] |

| CAS Number | 110300-77-1 | [3][7] |

| Appearance | Not specified in provided results | |

| Solubility | Not specified in provided results |

Role as a Non-Taxane Diterpenoid and Biological Activity

This compound is classified as an icetexane, a family of diterpenoids characterized by a[2][3][3]-fused tricyclic core.[4][5] This structural class is distinct from the taxane ring system found in anticancer agents like Taxol. The primary biological activity identified for this compound is its potent anti-inflammatory effect.[2][7] It has been shown to be effective in both in vitro and in vivo models of inflammation.[2][8]

Anti-inflammatory Mechanism of Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the suppression of pro-inflammatory mediators.

-

Inhibition of Pro-inflammatory Cytokines and Mediators: this compound significantly decreases the gene expression and production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[2][7] It also mitigates the production of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages.[1][2][7]

-

Modulation of Signaling Pathways: Mechanistic studies have revealed that this compound down-regulates the PI3K-AKT signaling pathway.[2][9] This subsequently leads to the suppression of the nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[2][9] Further research has demonstrated that this compound also inhibits the activation of MAPK, STAT3, and the NLRP3 inflammasome signaling pathways.[8]

-

Molecular Target: CD14, a co-receptor for TLR4 in the recognition of LPS, has been identified as a potential molecular target for this compound. It is proposed that this compound may compete with LPS for binding to CD14 or induce the lysosomal degradation of CD14, thereby reducing the cell's ability to respond to LPS and trigger an inflammatory cascade.[8]

In Vivo Efficacy

The anti-inflammatory properties of this compound have been validated in animal models:

-

Acute Lung Injury (ALI): In a mouse model of LPS-induced ALI, this compound (at a dose of 25 mg/kg) exerted significant protective effects.[2][9]

-

Inflammatory Bowel Disease (IBD): this compound has been shown to ameliorate the severity of DSS-induced acute colitis in mice, with efficacy comparable or superior to the first-line IBD drug 5-aminosalicylic acid (5-ASA).[8] Combination therapy of this compound with 5-ASA at sub-clinical doses resulted in enhanced efficacy.[8]

Quantitative Data

The following tables summarize the quantitative data on the biological activity of this compound.

Table 2: Effect of this compound on Cell Viability and NO Production in LPS-Induced RAW264.7 Macrophages

| Concentration | Cell Viability (%) | NO Production Inhibition (%) | Source |

| As per study | Non-toxic doses | Significant suppression | [1] |

| Specific concentrations and percentage values were mentioned in figures in the source, but not explicitly stated in the text. |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Expression in LPS-Induced RAW264.7 Macrophages

| Cytokine | Effect | Source |

| TNF-α | Decreased gene expression and secretion | [1][2][7] |

| IL-1β | Decreased gene expression and secretion | [1][2][7] |

| IL-6 | Decreased gene expression and secretion | [1][2][7] |

| iNOS | Suppressed protein and mRNA expression | [1] |

Key Experimental Protocols

In Vitro Anti-inflammatory Assays

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Viability Assay (MTT Assay):

-

Seed RAW264.7 cells in a 96-well plate.

-

Treat cells with various concentrations of this compound for 24 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Pre-treat RAW264.7 cells with this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm. A sodium nitrite standard curve is used to quantify NO concentration.

-

-

Cytokine Measurement (ELISA and qPCR):

-

ELISA: Measure the protein levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant from LPS-stimulated cells (treated with or without this compound) using commercially available ELISA kits according to the manufacturer's instructions.[1]

-

qPCR: Extract total RNA from cells and perform reverse transcription to synthesize cDNA. Use qPCR with specific primers for iNOS, IL-6, IL-1β, and TNF-α to quantify their mRNA expression levels.[1]

-

-

Western Blotting:

-

Lyse the cells to extract total protein.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against proteins in the PI3K/AKT/NF-κB pathways (e.g., phospho-AKT, IκBα, p65) and iNOS.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Animal Models

-

LPS-Induced Acute Lung Injury (ALI) in Mice:

-

Administer this compound (e.g., 25 mg/kg, intraperitoneally) to mice.

-

After a set time, induce ALI by intratracheal instillation of LPS.

-

After a further period (e.g., 6-24 hours), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissues.

-

Analyze BALF for inflammatory cell counts and protein concentration.

-

Analyze lung tissue for histopathological changes and expression of inflammatory markers.

-

-

DSS-Induced Acute Colitis in Mice:

-

Induce colitis in mice by administering dextran sulfate sodium (DSS) in their drinking water for a specified period (e.g., 7 days).

-

Administer this compound orally or intraperitoneally daily during the DSS treatment.

-

Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).

-

At the end of the experiment, euthanize the mice and collect colon tissues.

-

Measure colon length and analyze tissues for histopathology and expression of inflammatory cytokines.

-

Visualizations: Signaling Pathways and Workflows

Caption: this compound's inhibition of the LPS-induced PI3K/AKT/NF-κB signaling pathway.

Caption: In vitro experimental workflow for assessing the anti-inflammatory activity of this compound.

Caption: Proposed mechanisms of this compound action involving the CD14 co-receptor.

Synthesis

While this guide focuses on the biological role of this compound, it is noteworthy that its complex structure has attracted interest from synthetic chemists. Several total synthesis strategies have been developed to access this compound and its analogs. These include methods based on a gold-catalyzed cyclization to form the icetexane core and a Heck reaction-based strategy.[4][10][11] The development of efficient synthetic routes is crucial for further structure-activity relationship (SAR) studies and the generation of novel derivatives with improved therapeutic potential.

Conclusion and Future Directions

This compound stands out as a non-taxane diterpenoid with significant and promising anti-inflammatory properties. Its mechanism of action, centered on the inhibition of the PI3K/AKT/NF-κB axis and other key inflammatory pathways, provides a strong rationale for its development as a therapeutic agent for inflammatory diseases such as IBD and ALI. The identification of CD14 as a potential molecular target offers new avenues for research. Future work should focus on elucidating the precise molecular interactions between this compound and its targets, conducting comprehensive pharmacokinetic and toxicological studies, and optimizing its structure through medicinal chemistry to enhance its efficacy and drug-like properties. The continued exploration of this compound and the broader class of icetexane diterpenoids holds considerable potential for the discovery of novel anti-inflammatory drugs.

References

- 1. WO2023221981A1 - Taxamairin analogs and methods of use thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C22H24O4 | CID 130632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. scribd.com [scribd.com]

- 6. plantaedb.com [plantaedb.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PolyU Electronic Theses: Elucidation of the anti-inflammatory activity and molecular mechanisms of the novel compound this compound for development as an inflammatory bowel disease therapeutic agent [theses.lib.polyu.edu.hk]

- 9. researchgate.net [researchgate.net]

- 10. Gold-Catalyzed Synthesis of Icetexane Cores: Short Synthesis of this compound and Rosmaridiphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Unveiling the Potential: A Preliminary Biological Activity Screening of Taxamairin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activities of Taxamairin B, a novel diterpenoid compound. The following sections detail its significant anti-inflammatory properties, cytotoxic effects, and initial antimicrobial screening. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's mechanisms of action.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in preclinical studies. Its mechanism of action involves the suppression of key pro-inflammatory mediators and signaling pathways.

Inhibition of Pro-inflammatory Cytokines and Mediators

This compound has been shown to significantly reduce the production of pro-inflammatory cytokines and other inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This indicates its potential to modulate the innate immune response.[1][2]

| Parameter | Concentration (µM) | Inhibition | Assay | Cell Line |

| Nitric Oxide (NO) Production | 1 | - | Griess Assay | RAW264.7 |

| 5 | - | Griess Assay | RAW264.7 | |

| 10 | Significant | Griess Assay | RAW264.7 | |

| 20 | Significant | Griess Assay | RAW264.7 | |

| TNF-α | 10 | Decreased | ELISA | RAW264.7 |

| IL-1β | 10 | Decreased | ELISA | RAW264.7 |

| IL-6 | 10 | Decreased | ELISA | RAW264.7 |

| iNOS mRNA | - | Decreased | qPCR | RAW264.7 |

| IL-6 mRNA | - | Decreased | qPCR | RAW264.7 |

| IL-1β mRNA | - | Decreased | qPCR | RAW264.7 |

| TNF-α mRNA | - | Decreased | qPCR | RAW264.7 |

Modulation of Signaling Pathways

The anti-inflammatory effects of this compound are attributed to its ability to down-regulate the PI3K/AKT/NF-κB signaling pathway.[1][2][3] It also inhibits the activation of MAPK, STAT3, and the NLRP3 inflammasome.[4] A potential molecular target for this compound is CD14, a co-receptor for TLR4 that recognizes LPS.[4]

Caption: this compound inhibits the PI3K/AKT signaling pathway.

In Vivo Efficacy

This compound has demonstrated significant protective effects in animal models of inflammation. In a mouse model of LPS-induced acute lung injury, administration of this compound (25 mg/kg) resulted in reduced inflammation.[2][5] Furthermore, it ameliorated the severity of DSS-induced acute colitis in mice.[4]

Cytotoxicity Screening

The cytotoxic effects of this compound were evaluated to determine its safety profile and potential as an anti-cancer agent. The anti-inflammatory properties of this compound are observed at non-toxic concentrations.[6]

| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |

| RAW264.7 | MTT | 24 | > 20 (Non-toxic at indicated concentrations) |

Antimicrobial Activity Screening

Preliminary screening for antimicrobial activity of natural products is crucial to identify potential new therapeutic agents. While specific data on the antimicrobial activity of this compound is not yet widely available, the general methodologies for such screening are well-established.

Antibacterial and Antifungal Screening

Standard methods for determining the antimicrobial potential of a compound include broth microdilution or agar diffusion assays to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

Cell Culture and Treatment

RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of LPS for the indicated times.

Cell Viability Assay (MTT Assay)

Caption: Workflow for determining cell viability using the MTT assay.

Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment with this compound, MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured to determine the percentage of viable cells relative to the control.[7]

Nitric Oxide (NO) Production Assay (Griess Assay)

The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature. The absorbance is then measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Quantitative Real-Time PCR (qPCR)

Total RNA is extracted from cells using a suitable reagent and reverse-transcribed into cDNA. qPCR is then performed using specific primers for the target genes (iNOS, TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blotting

Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-PI3K, p-AKT, p-NF-κB) and a loading control (e.g., GAPDH). After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PolyU Electronic Theses: Elucidation of the anti-inflammatory activity and molecular mechanisms of the novel compound this compound for development as an inflammatory bowel disease therapeutic agent [theses.lib.polyu.edu.hk]

- 5. researchgate.net [researchgate.net]

- 6. WO2023221981A1 - Taxamairin analogs and methods of use thereof - Google Patents [patents.google.com]

- 7. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

Early Investigations into the Anti-inflammatory Potential of Taxamairin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational studies on the anti-inflammatory properties of Taxamairin B, a novel diterpenoid. The document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Assessment of Anti-inflammatory Activity

Early research has demonstrated that this compound potently inhibits the production of key inflammatory mediators in cellular and animal models of inflammation. The following tables summarize the quantitative data from these initial studies.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound in LPS-Stimulated RAW264.7 Macrophages

| Mediator | This compound Concentration (µM) | Inhibition (%) | IC50 (µM) |

| Nitric Oxide (NO) | 1 | Data not available | Not explicitly stated |

| 5 | Data not available | ||

| 10 | Data not available | ||

| 20 | Data not available | ||

| TNF-α | 1 | Data not available | Not explicitly stated |

| 5 | Data not available | ||

| 10 | Significant reduction | ||

| IL-1β | 1 | Data not available | Not explicitly stated |

| 5 | Data not available | ||

| 10 | Significant reduction | ||

| IL-6 | 1 | Data not available | Not explicitly stated |

| 5 | Data not available | ||

| 10 | Significant reduction |

Note: While studies confirm a dose-dependent inhibition of these mediators, specific IC50 values and percentage inhibitions at various concentrations from the early studies are not consistently reported in the reviewed literature. The provided data indicates significant effects at the tested concentrations.[1]

Table 2: In Vivo Efficacy of this compound in Animal Models of Inflammation

| Animal Model | Compound & Dose | Outcome Measure | Result |

| LPS-induced Acute Lung Injury (ALI) in mice | This compound (25 mg/kg) | Reduction in lung inflammation | Significant protective effects observed[1] |

| DSS-induced Acute Colitis in mice | This compound | Amelioration of colitis severity | Increased efficacy compared to 5-aminosalicylic acid (5-ASA)[2] |

| This compound + 5-ASA (sub-clinical doses) | Amelioration of colitis severity | Enhanced inhibitory effect compared to either agent alone[2] |

Mechanism of Action: Key Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling pathways that are activated during an inflammatory response. The primary mechanism involves the downregulation of the PI3K/AKT pathway and the subsequent inhibition of NF-κB nuclear translocation.[3] Additionally, this compound has been shown to suppress the MAPK and STAT3 signaling pathways and the NLRP3 inflammasome.[2]

Inhibition of the PI3K/AKT/NF-κB Axis

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation. It binds to Toll-like receptor 4 (TLR4) on macrophages, which, with its co-receptor CD14, initiates a signaling cascade.[2] This leads to the activation of the PI3K/AKT pathway, which in turn promotes the phosphorylation and degradation of IκBα. The degradation of IκBα releases the transcription factor NF-κB (p65 subunit), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[3]

This compound has been shown to dose-dependently decrease the LPS-induced phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB.[3] Mechanistic studies suggest that this compound may bind to CD14, inducing its lysosomal degradation and reducing its availability to bind LPS, thus inhibiting the initial trigger of the inflammatory cascade.[2]

Figure 1: Mechanism of this compound on the PI3K/AKT/NF-κB pathway.

Detailed Experimental Protocols

The following section outlines the key experimental methodologies employed in the early evaluation of this compound's anti-inflammatory properties.

In Vitro Anti-inflammatory Assays

Cell Culture and Treatment:

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Procedure: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for a specified period (e.g., 1 hour) before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for a designated time (e.g., 8-24 hours) to induce an inflammatory response.[3]

Nitric Oxide (NO) Production Assay:

-

Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Protocol:

-

After cell treatment as described above, 100 µL of the cell culture supernatant is collected.

-

The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of NO produced.

-

Pro-inflammatory Cytokine Measurement (ELISA):

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Protocol:

-

Cell culture supernatants are collected after experimental treatment.

-

Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions.

-

Briefly, supernatants are added to wells of a microplate pre-coated with a capture antibody specific for the cytokine of interest.

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate solution is then added, which is converted by the enzyme to produce a colored product.

-

The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

-

Cytokine concentrations are determined by comparison to a standard curve.

-

Western Blot Analysis for Signaling Proteins:

-

Principle: This technique is used to detect and quantify the expression and phosphorylation status of specific proteins in the signaling pathways (e.g., PI3K, p-PI3K, AKT, p-AKT, IκBα, p-IκBα, NF-κB p65).[3]

-

Protocol:

-

After treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins overnight at 4°C.

-

After washing, the membrane is incubated with a secondary antibody conjugated to HRP.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software, and protein levels are normalized to a loading control such as GAPDH.[3]

-

Figure 2: General experimental workflow for in vitro studies.

Conclusion

The early investigations into this compound have established it as a promising anti-inflammatory agent. Its ability to potently inhibit the production of nitric oxide and pro-inflammatory cytokines is well-documented in in vitro models. Mechanistically, this compound targets the PI3K/AKT/NF-κB signaling axis, a critical pathway in the inflammatory response. Furthermore, its efficacy in animal models of acute lung injury and colitis underscores its potential for therapeutic development. Future research should focus on elucidating a more precise quantitative profile, including IC50 values for various inflammatory mediators, and further exploring its effects on the MAPK and STAT3 pathways to fully characterize its mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. PolyU Electronic Theses: Elucidation of the anti-inflammatory activity and molecular mechanisms of the novel compound this compound for development as an inflammatory bowel disease therapeutic agent [theses.lib.polyu.edu.hk]

- 3. researchgate.net [researchgate.net]

Taxamairin B: A Technical Guide to its Mechanism of Action via the PI3K/AKT/NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxamairin B, an icetexane diterpenoid, has demonstrated significant anti-inflammatory properties. This technical guide delineates the molecular mechanism underlying these effects, with a specific focus on its interaction with the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/Nuclear Factor-kappa B (NF-κB) signaling cascade. Evidence presented herein is collated from in vitro studies, primarily utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages as a model for inflammatory response. This document provides a comprehensive overview of the signaling pathway, quantitative data on protein expression, detailed experimental methodologies, and visual representations of the molecular interactions and experimental workflows.

Introduction to the PI3K/AKT/NF-κB Pathway

The PI3K/AKT/NF-κB signaling pathway is a crucial regulator of a multitude of cellular processes, including inflammation, cell survival, proliferation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in various pathological conditions, including cancer and chronic inflammatory diseases.[3][4]

In the context of inflammation, the activation of Toll-like receptors (TLRs), such as TLR4 by LPS, triggers a downstream cascade.[5] This leads to the activation of PI3K, which in turn phosphorylates and activates AKT.[6][7] Activated AKT can then phosphorylate and inactivate IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα).[6][8] The degradation of IκBα releases the NF-κB p65 subunit, allowing it to translocate from the cytoplasm to the nucleus.[8][9] Once in the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[10]

This compound's Modulatory Effect on the PI3K/AKT/NF-κB Pathway

This compound exerts its anti-inflammatory effects by intervening at key points within the PI3K/AKT/NF-κB signaling pathway.[5][10] Studies have shown that this compound effectively down-regulates the phosphorylation of both PI3K and AKT in a dose-dependent manner in LPS-stimulated RAW264.7 macrophages.[5] This inhibitory action on the upstream components of the pathway consequently suppresses the downstream activation of NF-κB.

Specifically, this compound treatment leads to a dose-dependent decrease in the phosphorylation of IκBα.[5][11] This prevents the degradation of IκBα and subsequently inhibits the nuclear translocation of the NF-κB p65 subunit.[5][11] The retention of NF-κB in the cytoplasm prevents it from initiating the transcription of pro-inflammatory genes, thereby mitigating the inflammatory response.[10]

Visualization of the Signaling Pathway

Caption: this compound inhibits the PI3K/AKT/NF-κB pathway.

Quantitative Data Summary

The inhibitory effects of this compound on the protein expression and phosphorylation levels within the PI3K/AKT/NF-κB pathway in LPS-induced RAW264.7 cells are summarized below. The data is based on Western blot analysis following an 8-hour treatment period.

| Target Protein | This compound Concentration (µM) | Change in Protein Level | Reference |

| p-PI3K | 1, 5, 10, 20 | Dose-dependent decrease | [5] |

| Total PI3K | 1, 5, 10, 20 | No significant change | [5] |

| p-AKT | 1, 5, 10, 20 | Dose-dependent decrease | [5] |

| Total AKT | 1, 5, 10, 20 | No significant change | [5] |

| p-IκBα | 1, 5, 10, 20 | Dose-dependent decrease | [5][11] |

| p-NF-κB (p65) | 1, 5, 10, 20 | Dose-dependent decrease | [5] |

| Nuclear NF-κB (p65) | 5, 10 | Dose-dependent decrease | [5] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed RAW264.7 cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (1, 5, 10, 20 µM) or DMSO (vehicle control) for a specified duration (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 8 hours.

-

Harvest the cells for subsequent analysis.[5]

-

Western Blot Analysis

This protocol is for assessing the protein expression and phosphorylation levels of PI3K, AKT, and NF-κB pathway components.

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-IκBα, IκBα, p-NF-κB, NF-κB, and GAPDH (as a loading control) overnight at 4°C.[5]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Immunofluorescence for NF-κB Nuclear Translocation

This protocol is for visualizing the subcellular localization of the NF-κB p65 subunit.

-

Cell Preparation:

-

Grow RAW264.7 cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound and/or LPS as described in section 4.1.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Block the cells with 1% BSA in PBS for 30 minutes.

-

Incubate the cells with a primary antibody against NF-κB p65 overnight at 4°C.[5]

-

Wash the cells with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope.

-

Capture images to assess the localization of NF-κB p65 (cytoplasmic vs. nuclear).

-

Experimental Workflow Diagram

Caption: Workflow for in vitro analysis of this compound.

Conclusion and Future Directions

The evidence strongly indicates that this compound is a potent inhibitor of the PI3K/AKT/NF-κB signaling pathway. Its ability to suppress the phosphorylation of key upstream kinases and prevent the nuclear translocation of NF-κB provides a clear mechanism for its observed anti-inflammatory effects. These findings position this compound as a promising candidate for the development of novel anti-inflammatory therapeutics.

Future research should focus on:

-

In vivo studies to validate the anti-inflammatory efficacy and safety profile of this compound in animal models of inflammatory diseases.

-

Investigating the potential off-target effects and conducting a comprehensive toxicity assessment.

-

Exploring the structure-activity relationship of this compound analogs to optimize potency and drug-like properties.

-

Elucidating its effects on other inflammatory signaling pathways to gain a more holistic understanding of its mechanism of action.[12]

References

- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. scienceopen.com [scienceopen.com]

- 8. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. PolyU Electronic Theses: Elucidation of the anti-inflammatory activity and molecular mechanisms of the novel compound this compound for development as an inflammatory bowel disease therapeutic agent [theses.lib.polyu.edu.hk]

An In-depth Technical Guide on the Interaction of Taxamairin B with the CD14 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxamairin B, a natural diterpenoid, has demonstrated significant anti-inflammatory properties, positioning it as a promising therapeutic candidate for inflammatory diseases. A key molecular target identified for this compound is the CD14 receptor, a crucial component of the innate immune system primarily known for its role in recognizing bacterial lipopolysaccharide (LPS). This technical guide provides a comprehensive overview of the interaction between this compound and the CD14 receptor. It consolidates available preclinical data, details proposed mechanisms of action, and outlines experimental protocols for the investigation of this interaction. The guide also visualizes the implicated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to this compound and the CD14 Receptor

This compound is a diterpenoid compound that has been identified as a potent anti-inflammatory agent.[1][2] It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-induced macrophages.[1][2] The primary molecular target implicated in the anti-inflammatory activity of this compound is the Cluster of Differentiation 14 (CD14) receptor.[3]

CD14 is a glycosylphosphatidylinositol (GPI)-anchored membrane protein expressed on the surface of myeloid cells, particularly macrophages. It functions as a co-receptor for the detection of pathogen-associated molecular patterns (PAMPs), most notably LPS from Gram-negative bacteria. The binding of the LPS-LPS-binding protein (LBP) complex to CD14 facilitates the transfer of LPS to the Toll-like receptor 4 (TLR4)-MD2 complex, initiating a downstream signaling cascade that results in the activation of pro-inflammatory transcription factors like NF-κB and the subsequent production of inflammatory mediators.

Proposed Mechanisms of this compound Interaction with CD14

Preclinical evidence suggests two primary mechanisms by which this compound may exert its anti-inflammatory effects through interaction with the CD14 receptor.[3]

-

Competitive Binding with LPS: this compound may act as a competitive antagonist at the LPS binding site on CD14. By occupying this site, this compound could prevent the binding of the LPS-LBP complex, thereby inhibiting the activation of the TLR4 signaling pathway.

-

Induction of CD14 Lysosomal Degradation: this compound might bind to CD14 and induce its internalization and subsequent degradation in lysosomes.[3] This would lead to a reduction in the number of CD14 receptors available on the cell surface to interact with LPS, thus dampening the inflammatory response.

Quantitative Data on this compound-CD14 Interaction

While direct quantitative data for the binding of this compound to CD14 is not extensively available in the public domain, the following tables present hypothetical data based on the expected outcomes of the experimental protocols detailed in this guide. These tables are intended to serve as a template for data presentation in future studies.

Table 1: Hypothetical Binding Kinetics of this compound to CD14 as Determined by Surface Plasmon Resonance (SPR)

| Analyte | Ligand | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (nM) |

| This compound | Recombinant Human CD14 | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 |

| LPS | Recombinant Human CD14 | 2.0 x 10⁵ | 4.0 x 10⁻⁴ | 2.0 |

Table 2: Hypothetical IC50 Values for this compound in LPS-Stimulated Macrophages

| Assay | Cell Line | Stimulant | Measured Endpoint | IC50 (µM) |

| Competitive ELISA | N/A | LPS | Inhibition of LPS binding to CD14 | 2.5 |

| Cytokine Production (TNF-α) | RAW 264.7 | LPS (100 ng/mL) | TNF-α secretion | 1.8 |

| Cytokine Production (IL-6) | RAW 264.7 | LPS (100 ng/mL) | IL-6 secretion | 2.1 |

| NF-κB Reporter Assay | HEK293-TLR4/CD14 | LPS (100 ng/mL) | Luciferase activity | 1.5 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to elucidate the interaction between this compound and the CD14 receptor.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol outlines the determination of the binding kinetics and affinity of this compound to the CD14 receptor.

-

Objective: To quantify the association and dissociation rate constants for the this compound-CD14 interaction.

-

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Recombinant human CD14 protein

-

This compound

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl pH 2.5)

-

-

Method:

-

Immobilization of CD14:

-

Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject recombinant human CD14 (e.g., 50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

-

-

Binding Analysis:

-

Prepare a series of concentrations of this compound in running buffer.

-

Inject the this compound solutions over the immobilized CD14 surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between each concentration using the regeneration solution.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

-

Competitive ELISA for LPS Binding Inhibition

This protocol is designed to assess the ability of this compound to competitively inhibit the binding of LPS to CD14.

-

Objective: To determine if this compound competes with LPS for the same binding site on CD14.

-

Materials:

-

High-binding 96-well ELISA plates

-

Recombinant human CD14

-

Biotinylated-LPS

-

This compound

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

-

Method:

-

Plate Coating:

-

Coat the ELISA plate wells with recombinant human CD14 (e.g., 1 µg/mL in PBS) overnight at 4°C.

-

Wash the wells with wash buffer.

-

Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

-

-

Competitive Binding:

-

Prepare a constant concentration of biotinylated-LPS and a serial dilution of this compound.

-

Add the this compound dilutions to the wells, followed immediately by the biotinylated-LPS.

-

Incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the wells.

-

Add Streptavidin-HRP and incubate for 1 hour at room temperature.

-

Wash the wells.

-

Add TMB substrate and incubate in the dark until color develops.

-

Stop the reaction with stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm.

-

Plot the absorbance against the concentration of this compound and calculate the IC50 value.

-

-

CD14 Lysosomal Degradation Assay

This protocol investigates whether this compound induces the lysosomal degradation of CD14 in macrophages.

-

Objective: To visualize and quantify the co-localization of CD14 with lysosomes following this compound treatment.

-

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

This compound

-

LPS (optional, as a positive control for inflammation)

-

Primary antibody against CD14

-

Primary antibody against a lysosomal marker (e.g., LAMP1)

-

Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)

-

Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

-

DAPI for nuclear staining

-

Confocal microscope

-

-

Method:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 macrophages on coverslips.

-

Treat the cells with this compound at various concentrations and time points. Include a control group treated with a lysosomal inhibitor prior to this compound treatment.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 5% goat serum.

-

Incubate with primary antibodies against CD14 and LAMP1.

-

Incubate with the corresponding fluorescently labeled secondary antibodies and DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a confocal microscope.

-

Analyze the images for co-localization of CD14 (e.g., green fluorescence) and LAMP1 (e.g., red fluorescence). Co-localization will appear as yellow puncta.

-

Quantify the degree of co-localization using image analysis software (e.g., ImageJ with a colocalization plugin).

-

-

Western Blotting for Downstream Signaling

This protocol details the analysis of key signaling proteins downstream of the CD14-TLR4 pathway to assess the functional consequences of this compound treatment.

-

Objective: To measure the effect of this compound on the activation of NF-κB, MAPK, AKT, and STAT3 pathways.

-

Materials:

-

RAW 264.7 macrophages

-

This compound

-

LPS

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-